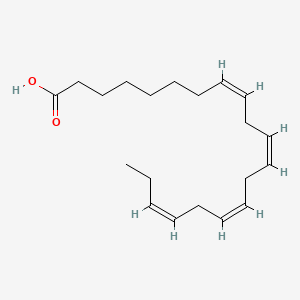

8Z,11Z,14Z,17Z-eicosatetraenoic acid

Description

8Z,11Z,14Z,17Z-eicosatetraenoic acid (C20:4 ω-3) is a polyunsaturated fatty acid (PUFA) with four cis-configured double bonds at positions 8, 11, 14, and 15. Structurally classified as an omega-3 fatty acid (due to the terminal double bond at carbon 17), it serves as a precursor for bioactive oxylipins and eicosanoids. Synthesized via chemical elongation with high purity (>98%), it is utilized in biochemical studies without requiring further purification . Its derivatives, such as 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, exhibit anti-inflammatory and antioxidant properties, as demonstrated in colitis healing and oxidative stress reduction .

Structure

3D Structure

Properties

IUPAC Name |

(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPCSDADVLFHHO-LTKCOYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920517 | |

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24880-40-8, 2091-26-1 | |

| Record name | (all-Z)-8,11,14,17-Eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bishomostearidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISHOMOSTEARIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Total Organic Synthesis from Eicosapentaenoic Acid (EPA)

ETA is often synthesized from eicosapentaenoic acid (EPA, 20:5 ω-3), a more abundant PUFA. The process involves selective reduction of EPA’s Δ5 double bond while retaining the cis configuration of the remaining unsaturations. A representative pathway includes:

-

Epoxidation : EPA is treated with a peracid (e.g., m-chloroperbenzoic acid) to form an epoxide at the Δ5 position.

-

Reduction : The epoxide undergoes hydrogenolysis using palladium on barium sulfate (Pd/BaSO₄) under hydrogen atmosphere, yielding a vicinal diol.

-

Dehydration : The diol is dehydrated with phosphorus oxychloride (POCl₃) in pyridine, regenerating the double bond at Δ5 while preserving the cis geometry.

Key Data :

Azido-Derivative Synthesis for Radiolabeling

Radioactive analogs of ETA, such as [³H₈]-labeled derivatives, are synthesized for metabolic tracing. A validated route involves:

-

Sulfonation : (5Z,8Z,11Z,14Z)-Eicosa-5,8,11,14-tetraenoic acid is treated with p-toluenesulfonyl chloride to form p-toluenesulfonates at positions 18 or 19.

-

Azidation : Displacement of the sulfonate group with sodium azide (NaN₃) yields 18- or 19-azido-ETA.

-

Tritiation : Catalytic tritiation using Pd/C introduces radioactive labels at specified carbons.

Applications :

Stereoselective Partial Hydrogenation

Partial hydrogenation of stearidonic acid (18:4 ω-3) elongates the carbon chain while maintaining cis double bonds:

-

Chain Elongation : Stearidonic acid undergoes two cycles of elongation using malonyl-CoA and fatty acid elongase (ELOVL5).

-

Desaturation : Δ8 and Δ17 desaturases introduce additional double bonds.

Challenges :

Biotechnological Production

Microbial Fermentation

Genetically modified Yarrowia lipolytica and Aspergillus niger strains produce ETA via ω-3 PUFA pathways:

Performance Metrics :

Enzymatic Conversion

Lipoxygenases and cytochrome P450 enzymes selectively modify PUFA precursors:

-

CYP4F3A Activity : Oxidizes EPA to 18-hydroxy-ETA, which is subsequently reduced to ETA.

-

5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) : Catalyzes reversible oxidation/reduction at C5, enabling ETA interconversion with 5-oxo-ETE.

Optimization :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

NMR :

-

Mass Spectrometry :

Industrial-Scale Challenges and Innovations

Stability Issues

Chemical Reactions Analysis

Types of Reactions: 8Z,11Z,14Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, which involves hydroxylation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include cytochrome P450 enzymes for hydroxylation and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products: The major products formed from the reactions of this compound include hydroxylated derivatives such as 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, which has significant biological activity .

Scientific Research Applications

Biological Significance

8Z,11Z,14Z,17Z-eicosatetraenoic acid is an important eicosanoid that plays a crucial role in cellular signaling and inflammation. It is derived from the metabolism of alpha-linolenic acid (ALA) and is involved in various physiological processes.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. A notable study demonstrated that its derivative, 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling pathways. This suggests potential therapeutic applications in treating inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease .

Cardiovascular Health

Eicosanoids derived from this compound have been shown to have protective effects against coronary heart disease. Studies indicate that n-3 polyunsaturated fatty acids (PUFAs), including this compound, can influence platelet function and reduce thrombosis risk . The modulation of lipid mediators from this fatty acid may help in managing cardiovascular diseases.

Neuroprotective Properties

There is emerging evidence that eicosanoids can exert neuroprotective effects. The metabolism of this compound in the brain may influence neuroinflammation and neuronal survival under pathological conditions. Research into its role in neurodegenerative diseases could reveal new therapeutic avenues .

Nutritional Applications

As a component of dietary fats, this compound contributes to the overall health benefits associated with omega-3 fatty acids. Its presence in marine lipids suggests its potential inclusion in functional foods aimed at enhancing cardiovascular health and reducing inflammation .

Case Study 1: Colitis Treatment

A study investigated the effects of 5,6-DiHETE on murine models of colitis induced by dextran sodium sulfate (DSS). The results indicated that treatment with this compound significantly reduced inflammation markers and improved healing times compared to control groups .

Case Study 2: Cardiovascular Risk Reduction

Clinical trials have assessed the impact of dietary supplementation with n-3 PUFAs on cardiovascular health markers. Participants who consumed higher levels of eicosanoids derived from sources rich in this compound exhibited lower levels of triglycerides and improved endothelial function .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 8Z,11Z,14Z,17Z-eicosatetraenoic acid involves its interaction with molecular targets such as transient receptor potential vanilloid 4 (TRPV4) channels. By inhibiting these channels, the compound can reduce intracellular calcium levels, thereby exerting anti-inflammatory effects . This mechanism is particularly relevant in the context of inflammatory bowel disease and other inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Metabolic Differences

The following table compares key structural and functional attributes of 8Z,11Z,14Z,17Z-eicosatetraenoic acid with related PUFAs:

2.2. Functional Contrasts

- Anti-Inflammatory vs. In contrast, arachidonic acid derivatives like PGE2 promote inflammation . EPA-derived resolvins resolve inflammation, while this compound’s hydroxylated metabolites (e.g., 15-HEPE) correlate with reduced oxidative stress markers (e.g., malondialdehyde, MDA) .

- Oxidative Stress Modulation: this compound and its 5,6-dihydroxy derivative show strong negative correlations with MDA, indicating antioxidant activity . Arachidonic acid, however, generates reactive oxygen species (ROS) via cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

- Metabolic Pathways: this compound is incorporated into phosphatidylcholines (PCs) and phosphatidylserines (PSs), influencing membrane composition and signal transduction . Arachidonic acid is primarily derived from PC hydrolysis and metabolized into eicosanoids .

Biological Activity

8Z,11Z,14Z,17Z-eicosatetraenoic acid, commonly referred to as 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), is a polyunsaturated fatty acid (PUFA) derived from eicosapentaenoic acid (EPA). This compound has garnered attention for its diverse biological activities and potential therapeutic applications in various inflammatory conditions. This article explores the biological activity of 5,6-DiHETE through detailed research findings, case studies, and data tables.

Overview of 5,6-DiHETE

5,6-DiHETE is an important metabolite of EPA and is classified as an eicosanoid. Eicosanoids are known for their roles as signaling molecules that mediate various physiological processes including inflammation, immune response, and cellular signaling. The compound is primarily synthesized in the body through enzymatic pathways involving cytochrome P450 enzymes and lipoxygenases.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that 5,6-DiHETE exhibits significant anti-inflammatory properties. A study demonstrated that oral administration of 5,6-DiHETE effectively attenuated dextran sulfate sodium (DSS)-induced colitis in mice. The compound improved fecal condition and reduced colon inflammation by inhibiting leukocyte infiltration and edema formation in inflamed tissues .

2. Effects on Allergic Conjunctivitis

A recent study investigated the effects of 5,6-DiHETE on allergic conjunctivitis using a mouse model. The compound was found to alleviate symptoms associated with this condition by modulating inflammatory responses and reducing tear volume induced by histamine .

3. Modulation of TRPV Channels

5,6-DiHETE has been shown to interact with transient receptor potential vanilloid (TRPV) channels. Specifically, it inhibits TRPV4-mediated signaling pathways that are involved in endothelial barrier disruption during inflammatory responses . This modulation suggests a protective role for 5,6-DiHETE in maintaining vascular integrity during inflammation.

The biological activities of 5,6-DiHETE are mediated through various signaling pathways:

- Eicosanoid Receptors : 5,6-DiHETE acts on specific eicosanoid receptors such as the OXE receptor, which is prevalent on eosinophils and plays a crucial role in mediating chemotaxis and inflammation .

- Calcium Signaling : The compound influences calcium mobilization within cells, which is essential for various cellular functions including migration and activation of immune cells .

Table 1: Summary of Biological Activities of 5,6-DiHETE

Table 2: Metabolic Pathways Involved in the Synthesis of 5,6-DiHETE

| Enzyme | Substrate | Product |

|---|---|---|

| Cytochrome P450 | Eicosapentaenoic acid | 5,6-dihydroxy-eicosatetraenoic acid |

| Lipoxygenase | Arachidonic acid | Various hydroxy eicosanoids |

Case Studies

Case Study 1: Colitis Management

In a study involving DSS-induced colitis in mice, administration of 5,6-DiHETE resulted in significant improvement in clinical parameters such as weight loss and colon length. Histological analysis revealed reduced inflammation and mucosal damage compared to controls .

Case Study 2: Allergic Response Modulation

In another investigation on allergic conjunctivitis, mice treated with 5,6-DiHETE showed decreased ocular inflammation and improved tear production following allergen exposure. This suggests a potential therapeutic role for this compound in managing allergic conditions .

Q & A

Q. How can researchers distinguish 8Z,11Z,14Z,17Z-eicosatetraenoic acid (ETA) from structurally similar fatty acids like arachidonic acid (AA)?

ETA (ω-3; 20:4n-3) and AA (ω-6; 20:4n-6) share identical chain lengths and double bond counts but differ in double bond positions. To differentiate them:

- Analytical Methods : Use gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-23) to resolve retention time differences. Confirm double bond positions via nuclear magnetic resonance (NMR) or ozone-induced dissociation mass spectrometry .

- Biosynthetic Pathways : ETA is synthesized from stearidonic acid (18:4n-3) via elongation, while AA derives from dihomo-γ-linolenic acid (DGLA; 20:3n-6) .

Q. What experimental models are suitable for studying ETA’s anti-inflammatory effects?

- In Vitro Models : Human neutrophil homogenates incubated with ETA can generate hydroxy- and dihydroxy-metabolites (e.g., 8-HETE, 15-HETE) for profiling via HPLC or LC-MS .

- In Vivo Models : Dietary supplementation in rodents (e.g., ω-3 PUFA-enriched diets) followed by oxylipin analysis in tissues (e.g., skeletal muscle) using targeted lipidomics .

Q. How should ETA be stored to prevent degradation in laboratory settings?

- Storage Conditions : Dissolve in methanol or ethanol (≥95% purity) and store at –80°C under argon to prevent oxidation. Avoid repeated freeze-thaw cycles .

- Handling : Use amber vials and minimize exposure to light, heat, or oxidizers .

Advanced Research Questions

Q. How do conflicting reports on ETA’s role in inflammation arise, and how can they be resolved?

- Data Contradictions : Discrepancies may stem from:

- Resolution Strategies :

Q. What methodologies enable the study of ETA’s structural dynamics in membrane bilayers?

- Molecular Dynamics (MD) Simulations : Parameterize ETA’s cis-double bonds using all-atom force fields (e.g., CHARMM36) to model membrane curvature and lipid raft formation.

- Experimental Validation : Pair simulations with neutron scattering or fluorescence anisotropy to assess bilayer thickness and phase behavior .

Q. How can researchers address the low endogenous conversion of α-linolenic acid (ALA) to ETA in human studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.